molecular formula C13H13N3O2 B1662073 (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine CAS No. 84249-39-8

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Cat. No. B1662073
CAS RN: 84249-39-8
M. Wt: 243.26
InChI Key: RAKMWGKBCDCUDX-JTQLQIEISA-N
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Description

“(S)-(-)-alpha-Methylbenzylamine” is a chiral auxiliary used in the enantiodivergent synthesis of simple isoquinoline alkaloids . It’s a colorless transparent liquid .


Synthesis Analysis

The synthesis of some chiral bis-(aminol) ethers are described. Reaction of a solution of the resorcin 4arene derived from propanal with N,N-bis(methoxymethyl)-N-(S)-(-)-alpha-methylbenzylamine in toluene at 85 degrees C initially afforded a 1:1 mixture of two diastereoisomeric tetrakis(benzoxazines) .


Molecular Structure Analysis

The molecular formula of “(S)-(-)-alpha-Methylbenzylamine” is C8H11N .


Chemical Reactions Analysis

N,N-bis(ethoxymethyl)-N-(S)-(-)-alpha-methylbenzylamine and N,N-bis(ethoxymethyl)-N-®-(+)-alpha-methylbenzylamine were reacted with beta keto esters to afford a 1:1 mixture of the diastereoisomeric double Mannich adducts .


Physical And Chemical Properties Analysis

“(S)-(-)-alpha-Methylbenzylamine” has a molecular weight of 121.18 . It has a density of 0.94 g/mL at 25 °C . The boiling point is 187 ºC .

Safety And Hazards

“(S)-(-)-alpha-Methylbenzylamine” is toxic in contact with skin. It is harmful if swallowed and causes severe skin burns and eye damage. It is also a combustible liquid .

properties

IUPAC Name

5-nitro-N-[(1S)-1-phenylethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(9-14-13)16(17)18/h2-10H,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKMWGKBCDCUDX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651980
Record name 5-Nitro-N-[(1S)-1-phenylethyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine

CAS RN

84249-39-8
Record name 5-Nitro-N-[(1S)-1-phenylethyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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